Pharmacological Profiling of Xanthine, 3-(3-methoxypropyl)-1-methyl- at Adenosine Receptors: A Technical Whitepaper
Pharmacological Profiling of Xanthine, 3-(3-methoxypropyl)-1-methyl- at Adenosine Receptors: A Technical Whitepaper
Executive Summary
The rational design of adenosine receptor (AR) antagonists relies heavily on the xanthine pharmacophore. While classical methylxanthines like caffeine and theophylline are non-selective, targeted substitutions at the N1, N3, and C8 positions yield highly specific ligands. This whitepaper provides an in-depth technical analysis of Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3), a bioactive chemical utilized in life science research[1]. By synthesizing established structure-activity relationship (SAR) data of 1-methyl-3-alkylxanthines[2], we elucidate its binding mechanics, project its receptor affinity profile, and detail a self-validating experimental protocol for empirical quantification.
Molecular Architecture and SAR Principles
The core scaffold of 3-(3-methoxypropyl)-1-methylxanthine is a 7H-purine-2,6-dione ring system. Its pharmacological behavior at adenosine receptors is dictated by two critical substitutions:
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N1-Methylation: The presence of a methyl group at the N1 position is a fundamental anchor for AR affinity. Studies on 1-methyl-3-alkylxanthines demonstrate that N1-methylation significantly increases both AR antagonism and phosphodiesterase (PDE) inhibition compared to their non-methylated 3-alkyl counterparts[2]. The N1-methyl group inserts into a conserved hydrophobic pocket formed by transmembrane (TM) domain residues (e.g., Phe171 in the A1 receptor).
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N3-(3-Methoxypropyl) Chain: The N3 position tolerates significant bulk and dictates receptor subtype selectivity. For instance, 3-propylxanthine (Enprofylline) is a known bronchodilator and weak AR antagonist[3]. Extending the alkyl chain generally increases A1 affinity[2]. However, the terminal methoxy group in our target compound introduces a polar ether oxygen. This oxygen acts as a hydrogen-bond acceptor, likely interacting with the aqueous network at the extracellular vestibule of the receptor, potentially altering the dissociation kinetics compared to purely lipophilic chains (like the propyl group in MPDX)[4].
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Lack of C8-Substitution: High-affinity (nanomolar) AR antagonists, such as DPCPX or [11C]MPDX—which is heavily utilized for quantitative PET imaging of A1 receptors[5]—typically feature bulky cycloalkyl groups at the C8 position. The absence of a C8 substituent in 3-(3-methoxypropyl)-1-methylxanthine restricts its affinity to the micromolar range, similar to theophylline.
Fig 1: Competitive antagonism of Adenosine Receptors by 3-(3-methoxypropyl)-1-methylxanthine.
Quantitative Binding Affinity Profile
Because 3-(3-methoxypropyl)-1-methylxanthine lacks a C8-substituent, it functions as a weak, competitive antagonist. Based on the empirical data of its closest structural analogs—such as 3-propylxanthine, which exhibits Ki values of 44 µM, 32 µM, and 6.3 µM for A1, A2A, and A2B respectively[6][7]—we can extrapolate the binding profile of the target compound. The addition of the N1-methyl group enhances affinity[2], while the methoxy group maintains solubility.
Table 1: Comparative Binding Affinity ( Ki , µM) of Xanthine Derivatives
| Compound | A1 ( Ki , µM) | A2A ( Ki , µM) | A2B ( Ki , µM) | A3 ( Ki , µM) |
| Theophylline (1,3-dimethyl) | 14.0 | 12.0 | 13.0 | >100 |
| Enprofylline (3-propyl)[7] | 44.0 | 32.0 | 6.3 | >100 |
| 3-(3-methoxypropyl)-1-methyl- | ~25.0 | ~30.0 | ~15.0 | >100 |
| DPCPX (8-cyclopentyl-1,3-dipropyl) | 0.0004 | 0.1 | 0.05 | 0.004 |
*Note: Values for 3-(3-methoxypropyl)-1-methylxanthine are extrapolated based on established 1-methyl and 3-alkyl SAR models. Empirical validation is required using the protocol below.
Experimental Methodology: Self-Validating Radioligand Assay
To empirically determine the exact Ki of 3-(3-methoxypropyl)-1-methylxanthine, a robust radioligand displacement assay is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This methodology is designed as a self-validating system .
Causality-Driven Protocol Steps
1. Membrane Preparation & Protein Linearity
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Action: Isolate membranes from CHO cells stably expressing human A1, A2A, A2B, or A3 receptors.
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Causality: Recombinant CHO cells provide a high Bmax (receptor density) without the confounding presence of mixed AR subtypes found in native tissues. Protein concentration must be titrated so that less than 10% of the total radioligand is depleted, preventing ligand depletion artifacts that artificially inflate Ki values.
2. Equilibrium Incubation
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Action: Incubate 50 µg of membrane protein with a subtype-specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of 3-(3-methoxypropyl)-1-methylxanthine ( 10−9 to 10−3 M) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 U/mL Adenosine Deaminase (ADA).
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Causality: ADA is strictly required to degrade endogenous adenosine released from the membrane preparation. Without ADA, endogenous adenosine will compete for the receptor, shifting the apparent IC50 to the right.
3. Rapid Filtration & Non-Specific Binding (NSB) Control
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Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.
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Causality: Xanthine derivatives are lipophilic and stick to borosilicate glass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing background noise. NSB is defined using a saturating concentration (10 µM) of an unlabeled high-affinity antagonist (e.g., DPCPX). If the NSB exceeds 20% of total binding, the assay is invalid.
4. Data Analysis via Cheng-Prusoff
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Action: Quantify beta-emissions via liquid scintillation counting. Calculate the IC50 using non-linear regression (variable slope). Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
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Causality: IC50 is a relative value dependent on the radioligand concentration ( [L] ). The Cheng-Prusoff conversion yields an absolute affinity constant ( Ki ) that represents the true thermodynamic binding energy of the compound, allowing for direct comparison against literature standards.
Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.
Conclusion
Xanthine, 3-(3-methoxypropyl)-1-methyl- represents a structurally intriguing node in the purine-2,6-dione chemical space. While it lacks the C8-substitutions necessary for nanomolar potency (as seen in advanced PET radiotracers like [11C]MPDX [8]), the combination of N1-methylation and a flexible, polar N3-methoxypropyl chain positions it as a valuable micromolar-range pharmacological tool. By employing the self-validating radioligand binding protocols outlined above, researchers can accurately map its interaction with the adenosine receptor network.
References
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TargetMol - Xanthine, 3-(3-methoxypropyl)-1-methyl- Source: TargetMol Chemical Database URL:[Link]
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MECHANISM OF XANTHINE INDUCED RELAXATION OF GUINEA PIG ISOLATED TRACHEALIS MUSCLE Source: Osato Memorial Research Institute URL: [Link]
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Quantitative analysis of adenosine A1 receptors in human brain using positron emission tomography and[1-methyl-11C]8-dicyclopropylmethyl-1-methyl-3-propylxanthine Source: PubMed (National Institutes of Health) URL:[Link]
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Adenosine A(1) receptors using 8-dicyclopropylmethyl-1-[(11)C]methyl-3-propylxanthine PET in Alzheimer's disease Source: PubMed (National Institutes of Health) URL:[Link]
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